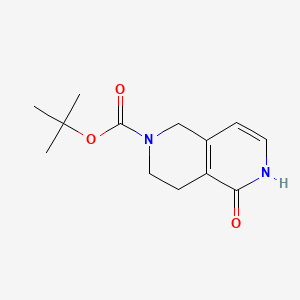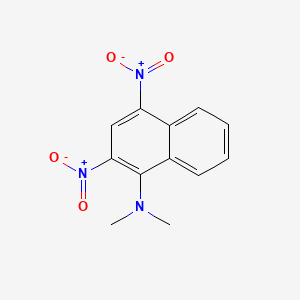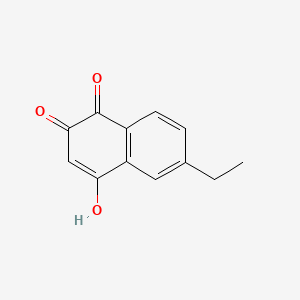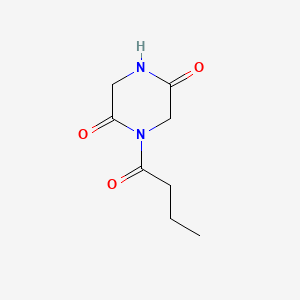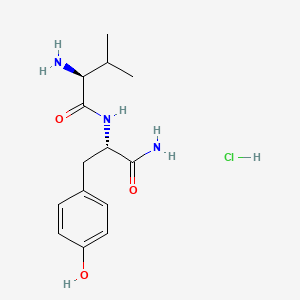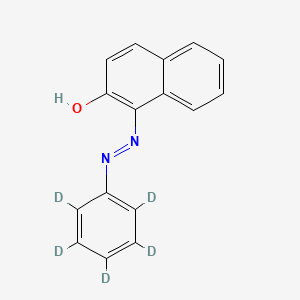
Sudan I-d5
Übersicht
Beschreibung
Sudan I-d5 is a deuterated version of Sudan I . Sudan I is a diazo-conjugate red dye that can be used as an additive to products such as oils, solvents, or polishes . It inhibits the growth of bacterial strains Clostridium perfringens and L. rhamnosus .
Synthesis Analysis
This compound may be used as an internal standard for the determination of azo dyes in feed by ultra-high-performance liquid chromatography-tandem mass spectrometry . A method has been developed for the simultaneous determination of 11 azo dyes including 7 Sudan dyes . The method uses simple extraction with a strong organic solvent, stable isotope analogues as internal standards, and does not require any lengthy clean-up steps .Molecular Structure Analysis
The molecular formula of this compound is C16H7D5N2O . The molecular weight is 253.31 .Wissenschaftliche Forschungsanwendungen
Nachweis von Azofarbstoffen in Gewürzen
Sudan I-d5 wird bei der Analyse von Sudan und anderen Azofarbstoffen in Gewürzen unter Verwendung von Flüssigchromatographie-Tandem-Quadrupol-Massenspektrometrie verwendet . Diese Methode wird verwendet, um sicherzustellen, dass Lebensmittel frei von diesen schädlichen Farbstoffen sind . Die Methode verwendet eine einfache Extraktion mit einem starken organischen Lösungsmittel, stabile Isotopenanaloga als interne Standards und erfordert keine langwierigen Aufreinigungsschritte .
Überwachungsprogramme für die Lebensmittelsicherheit
This compound wird in robusten Überwachungsprogrammen verwendet, die auf zuverlässigen Nachweismethoden basieren, um sicherzustellen, dass die Lebensmittel frei von schädlichen Farbstoffen sind . Dies ist besonders wichtig, da Sudane-Farbstoffe betrügerisch und illegal verwendet wurden, um die visuelle Oberflächenfarbe von Gewürzen und Lebensmitteln zu verbessern .
Bestimmung illegaler Farbstoffe in Paprika
This compound wird zur Bestimmung illegaler Farbstoffe in Paprika unter Verwendung von UPLC-MS/MS nach Extraktion von 11 Farbstoffen mit einem starken organischen Lösungsmittel verwendet
Wirkmechanismus
Target of Action
Sudan I-d5, a deuterated form of Sudan I, is primarily known for its inhibitory action against bacterial strains such as Clostridium perfringens and L. rhamnosus . These bacteria are part of the human gut microbiota, and their growth can be inhibited by this compound, suggesting that this compound may have potential applications in controlling bacterial populations.
Mode of Action
It is known that sudan i, the non-deuterated form, is a diazo-conjugate red dye . Diazo dyes are characterized by a nitrogen double bond, which can interact with various biological targets. The specific interactions of this compound with its bacterial targets are yet to be elucidated.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability when administered in suitable formulations
Result of Action
The primary result of this compound’s action is the inhibition of growth in certain bacterial strains
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability has been studied under different conditions . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as temperature and light exposure.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIXHXHHPWVIL-RCQSQLKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746791 | |
| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
752211-63-5 | |
| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 752211-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Sudan I-d5, and what is it used for in research?
A1: this compound is a deuterated analog of Sudan I, a fat-soluble dye. While Sudan I itself is banned in food products due to its toxicity, its deuterated forms, like this compound, find use as internal standards in analytical chemistry, specifically in techniques like mass spectrometry.
Q2: How does using this compound as an internal standard improve the accuracy of measuring Sudan I in food samples?
A2: Using this compound enhances accuracy by acting as a reference point during analysis. Here's why:
- Compensation for Losses: During sample preparation, some analyte (Sudan I in this case) might be lost. Since this compound is added at the beginning and experiences the same processes, its measured loss helps researchers correct for losses in the original Sudan I, leading to more accurate quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

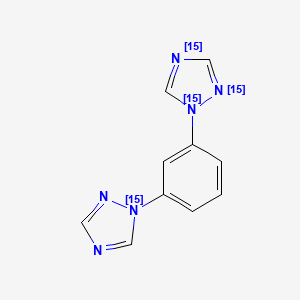
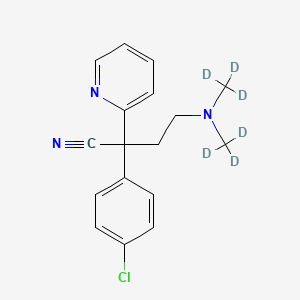
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
